molecular formula C18H13Cl2N3O2S B6545471 N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946304-78-5

N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No. B6545471
CAS RN: 946304-78-5
M. Wt: 406.3 g/mol
InChI Key: DXTXEAIRDNOGSS-UHFFFAOYSA-N
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Description

N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, commonly referred to as DCPMT, is an organophosphate compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid with a melting point of 159–160°C. DCPMT is a member of the thiophosphate family and is structurally similar to other organophosphates such as parathion and malathion. DCPMT has been used in a variety of research applications, including as a substrate for enzymes and as an inhibitor of proteases.

Scientific Research Applications

DCPMT has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, a key enzyme involved in the regulation of neurotransmission. DCPMT has also been used as an inhibitor of proteases, enzymes involved in the breakdown of proteins. In addition, DCPMT has been used to study the effects of organophosphates on the nervous system, as well as to investigate the pharmacological properties of drugs.

Mechanism of Action

DCPMT acts as an irreversible inhibitor of acetylcholinesterase and other proteases. It binds to the active site of the enzyme, forming a covalent bond with a serine residue. This covalent bond prevents the enzyme from functioning, leading to a decrease in the amount of acetylcholine or other substrates that can be hydrolyzed.
Biochemical and Physiological Effects
DCPMT has been shown to have a variety of biochemical and physiological effects. At high concentrations, it can cause paralysis, respiratory depression, and death due to its inhibition of acetylcholinesterase. It can also cause nausea, vomiting, and abdominal pain due to its inhibition of proteases. In addition, DCPMT has been shown to have neurotoxic effects, as well as to interfere with the normal functioning of the immune system.

Advantages and Limitations for Lab Experiments

DCPMT has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in solution. Additionally, it is water soluble, making it easy to work with. However, DCPMT is also highly toxic, and should be handled with care. It is also a potent inhibitor of acetylcholinesterase, and should not be used in experiments involving animals or humans.

Future Directions

There are a number of potential future directions for research involving DCPMT. The compound could be used to further investigate the effects of organophosphates on the nervous system, as well as to develop new treatments for neurological disorders. Additionally, DCPMT could be used to study the effects of drugs on the immune system, as well as to develop new drugs with enhanced efficacy. Finally, DCPMT could be used to investigate the biochemical and physiological effects of protease inhibitors, as well as to develop new protease inhibitors with improved specificity.

Synthesis Methods

DCPMT can be synthesized by reacting 4-chlorobenzonitrile with an alkyl thiophosphate, such as ethyl thiophosphate, in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution reaction, forming an intermediate thiophosphate ester which is then hydrolyzed to form the final product. The reaction is typically carried out in a solvent such as acetonitrile, and the final product can be isolated by recrystallization from a suitable solvent.

properties

IUPAC Name

N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2S/c19-14-7-6-12(8-15(14)20)21-16(24)9-13-10-26-18(22-13)23-17(25)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTXEAIRDNOGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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